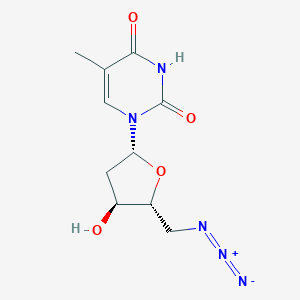

5'-Azido-5'-deoxythymidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

LIZA-7 has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogues.

Biology: LIZA-7 is employed in studies related to nucleic acid metabolism and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in antiviral research due to its interaction with viral enzymes.

Mécanisme D'action

Target of Action

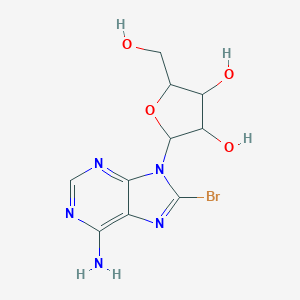

5’-Azido-5’-deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

Zidovudine is a prodrug that must be phosphorylated to its active form, Zidovudine triphosphate (ZDV-TP) . It acts as a structural analog of thymidine and competes with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase . Once incorporated into the growing DNA chain during reverse transcription, it results in DNA chain termination . This is due to the azido group replacing the 3’-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages needed for the completion of nucleic acid chains .

Biochemical Pathways

The biochemical pathway of Zidovudine involves its conversion into the active 5’-triphosphate form . This process is facilitated by cellular enzymes and involves several steps, including the actions of thymidine kinase and thymidylate kinase . The active form, ZDV-TP, then competes with natural nucleotides for incorporation into the viral DNA, leading to premature termination of the DNA chain .

Pharmacokinetics

Zidovudine is metabolized in the liver by glucuronidation to form 3’-azido-3’-deoxy-5’-β-D-glucopyranosyl thymidine, which is excreted in the urine by renal tubular secretion . It has a short half-life of about 1 to 1.5 hours in patients with AIDS, a plasma clearance rate of 1.3 L/h/kg, and a mean renal clearance rate of 0.23 L/h/kg .

Result of Action

The primary result of Zidovudine’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the virus from integrating its genetic material into the host genome . This leads to a decrease in viral load and an improvement in immunologic function .

Action Environment

The action of Zidovudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its efficacy, as Zidovudine is often used in combination with other drugs for the treatment of HIV infections . Additionally, factors such as the patient’s liver function can impact the metabolism and hence the effectiveness of Zidovudine .

Analyse Biochimique

Biochemical Properties

5’-Azido-5’-deoxythymidine interacts with various enzymes and proteins. It is a potential thymidine-based inhibitor of mycobacterium tuberculosis monophosphate kinase . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

5’-Azido-5’-deoxythymidine has shown to have significant effects on various types of cells. For instance, it has been found to inhibit telomerase activity in vitro, causing telomere shortening in human HL60 cells . It also significantly enhanced the antitumor activity of paclitaxel, which causes telomere erosion, in telomerase-positive human pharynx FaDu tumors in vitro .

Molecular Mechanism

The molecular mechanism of 5’-Azido-5’-deoxythymidine involves its conversion into the effective 5’-triphosphate form by cellular enzymes . It inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus . It acts as a chain-terminator of viral DNA during reverse transcription .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, 5’-Azido-5’-deoxythymidine has shown to cause changes in the effects on cellular function. For example, long-term treatment with this compound resulted in reproducible telomere shortening . It also showed a concentration-dependent synergy with paclitaxel, enhancing the cell kill effect of paclitaxel .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxythymidine vary with different dosages in animal models. For instance, in a phase I trial, it was shown to improve T4 lymphocyte counts, T4: T8 cell ratios, and total lymphocyte counts at various dosages .

Metabolic Pathways

5’-Azido-5’-deoxythymidine is involved in various metabolic pathways. It is converted into the effective 5’-triphosphate form by cellular enzymes . This conversion is essential for its inhibitory effect on the enzyme reverse transcriptase .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxythymidine within cells and tissues have been studied. It was found that the disappearance of this compound followed first-order kinetics throughout the gastrointestinal (GI) tract at all tested concentrations .

Subcellular Localization

Its conversion into the effective 5’-triphosphate form by cellular enzymes suggests that it may be localized in the cytoplasm where these enzymes are typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

LIZA-7 est synthétisé par un processus en plusieurs étapes à partir de la thymidineCeci est généralement réalisé en traitant la thymidine avec un agent azidant approprié dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de LIZA-7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

LIZA-7 subit diverses réactions chimiques, notamment :

Oxydation : LIZA-7 peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Le groupe azido dans LIZA-7 peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène en présence d'un catalyseur.

Substitution : Le groupe azido peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence de palladium sur charbon est un agent réducteur typique.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe azido donne la 5'-amino-5'-désoxythymidine .

Applications de la recherche scientifique

LIZA-7 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif de la synthèse de divers analogues de nucléosides.

Biologie : LIZA-7 est utilisé dans des études relatives au métabolisme des acides nucléiques et aux interactions enzymatiques.

Médecine : Il a des applications thérapeutiques potentielles, en particulier dans la recherche antivirale en raison de son interaction avec les enzymes virales.

Industrie : LIZA-7 peut être utilisé dans le développement d'outils de diagnostic et comme précurseur d'autres composés bioactifs.

Mécanisme d'action

LIZA-7 exerce ses effets en interagissant avec des cibles moléculaires spécifiques. Il se lie à un site allostérique sur l'endoribonucléase Nsp15 du SARS-CoV-2, inhibant son activité. Cette interaction perturbe le processus de réplication virale, faisant de LIZA-7 un agent antiviral potentiel . Les voies moléculaires impliquées comprennent l'inhibition des enzymes de traitement de l'ARN, conduisant à la suppression de la synthèse de l'ARN viral .

Comparaison Avec Des Composés Similaires

Composés similaires

5'-azido-5'-désoxyuridine : Similaire à LIZA-7 mais avec une base différente.

5'-amino-5'-désoxythymidine : Une forme réduite de LIZA-7.

5'-azido-5'-désoxycytidine : Un autre analogue de nucléoside avec un groupe azido en position 5'.

Unicité de LIZA-7

LIZA-7 est unique en raison de son interaction spécifique avec l'endoribonucléase Nsp15 du SARS-CoV-2, qui n'est pas observée avec d'autres composés similaires. Cette propriété de liaison unique en fait un candidat prometteur pour la recherche antivirale .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)